molecular formula C15H19N3O B11944617 2,3,4,4a,10,10a-Hexahydro-9(1H)-phenanthrenone semicarbazone CAS No. 7498-82-0

2,3,4,4a,10,10a-Hexahydro-9(1H)-phenanthrenone semicarbazone

Cat. No.: B11944617
CAS No.: 7498-82-0
M. Wt: 257.33 g/mol
InChI Key: JOBXDIOTFVACCN-SAPNQHFASA-N
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Description

(9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone is a chemical compound that belongs to the class of semicarbazones Semicarbazones are derivatives formed by the reaction of semicarbazide with ketones or aldehydes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone typically involves the reaction of (9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

(9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrenone derivatives: These compounds share a similar core structure but differ in their functional groups.

    Semicarbazones: Other semicarbazones with different parent ketones or aldehydes.

Uniqueness

(9E)-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone semicarbazone is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

7498-82-0

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

[(E)-2,3,4,4a,10,10a-hexahydro-1H-phenanthren-9-ylideneamino]urea

InChI

InChI=1S/C15H19N3O/c16-15(19)18-17-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h3-4,7-8,10-11H,1-2,5-6,9H2,(H3,16,18,19)/b17-14+

InChI Key

JOBXDIOTFVACCN-SAPNQHFASA-N

Isomeric SMILES

C1CCC2C(C1)C/C(=N\NC(=O)N)/C3=CC=CC=C23

Canonical SMILES

C1CCC2C(C1)CC(=NNC(=O)N)C3=CC=CC=C23

Origin of Product

United States

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